1-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}isoquinoline
Description
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-isoquinolin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-17-12-22-9-8-18(17)26-15-5-3-11-24(13-15)20(25)19-16-6-2-1-4-14(16)7-10-23-19/h1-2,4,6-10,12,15H,3,5,11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCVUWMPUQYHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)OC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}isoquinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Chloropyridine Intermediate: This step involves the chlorination of pyridine to form 3-chloropyridine.
Coupling with Piperidine: The chloropyridine intermediate is then reacted with piperidine under basic conditions to form the piperidinyl-pyridine intermediate.
Attachment of Isoquinoline: The final step involves coupling the piperidinyl-pyridine intermediate with isoquinoline, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or isoquinoline moieties.
Reduction: Reduction reactions could target the pyridine ring or other unsaturated parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the chloropyridine part of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide exhibit significant anticancer activity. Pyrazole derivatives have been investigated for their potential to inhibit cancer cell proliferation. A study demonstrated that pyrazole-based compounds showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a potential for developing effective anticancer agents through structural modifications of this compound .
Antimicrobial Activity
The compound's thiazole and sulfamoyl moieties contribute to its antimicrobial properties. A related study highlighted the synthesis of pyrazole derivatives that exhibited notable antibacterial and antifungal activities. The mechanisms often involve disruption of microbial cell function and metabolism, making these compounds valuable in combating resistant strains of bacteria .
Enzyme Inhibition
N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide has been studied for its ability to inhibit specific enzymes linked to disease processes. For instance, pyrazole derivatives have shown inhibitory effects on xanthine oxidase, an enzyme involved in uric acid production, which is relevant in treating gout .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. Research into related pyrazolo compounds has indicated their ability to modulate neurotransmitter systems, leading to effects such as sedation and anxiolysis. This area is still under exploration but presents a promising avenue for drug development targeting neurological disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or G-protein coupled receptors.
Comparison with Similar Compounds
Piperidine-Linked Isoquinolines
- 1-Phenyl-3-(3-piperidinyloxy)isoquinoline (): Structure: Direct piperidinyloxy substitution on isoquinoline. Synthesis: Not explicitly described but likely involves nucleophilic substitution or coupling reactions.
- VUF 8504 (): Structure: 3-(2-Pyridinyl)-isoquinoline with a 4-methoxybenzamide group. Synthesis: Condensation reactions between isoquinoline and pyridine derivatives. Activity: High A3 adenosine receptor (A3AR) affinity (Ki = 12 nM) and selectivity over A1/A2A subtypes .
Spiro-Piperidine Isoquinolines
- 1-Acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] (): Structure: Spiro-fused piperidine and dihydroquinoline. Synthesis: Acylation of spiro-piperidine precursors in >90% yields. Properties: Solid or oily substances with low molecular ion intensity in MS (0.5–8%) .
- 1'-Methyl-1-oxo-2-(pyridine-3-yl-methyl)spiro[isoquinoline-3,4'-piperidine] (): Structure: Spiro-isoquinoline-piperidine with pyridine and carboxylic acid groups. Synthesis: Multi-step reactions involving ketimines and homophthalic anhydride. Analysis: Validated by X-ray crystallography and DFT calculations, revealing conformational rigidity .
Pyrido[2,1-a]isoquinolines
- 4H-Pyrido[2,1-a]isoquinoline-1,3-dicarbonitriles (): Structure: Fused isoquinoline-pyridine systems with cyano and aryl groups. Synthesis: Cyclization of acetonitrile derivatives using piperidine as a catalyst (yields: 52–60%). Activity: Antimicrobial (e.g., Staphylococcus aureus MIC = 8 µg/mL) and antitumor effects .
Physicochemical Properties
Biological Activity
1-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}isoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 341.8 g/mol
- IUPAC Name : this compound
The compound features a unique combination of a piperidine moiety linked to an isoquinoline core through a carbonyl group, which may enhance its biological activity by facilitating interactions with various biological targets.
Research indicates that the compound may exert its effects through several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound interacts with specific enzymes involved in cellular signaling pathways, potentially inhibiting their activity. This inhibition could lead to altered metabolic processes relevant to cancer cell proliferation and survival.
- Receptor Modulation : The structural features allow for binding to various receptors, influencing neurotransmitter systems and possibly providing therapeutic effects in neurological disorders.
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of isoquinoline compounds exhibit antimicrobial properties, suggesting potential applications in treating infections.
Anticancer Properties
A study published in Cancer Research highlighted the anticancer potential of isoquinoline derivatives, including this compound. The compound was shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Neurological Effects
In neurological models, the compound demonstrated neuroprotective effects by reducing oxidative stress and inflammation. This was attributed to its ability to inhibit pro-inflammatory cytokines and promote neuronal survival .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-(Pyridin-4-yloxy)-quinoxaline | Structure | Lacks piperidine; emphasizes role of substituents in modulating activity. |
| 6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline | Structure | Contains a methyl group on pyridine; potential variations in biological activity. |
This table illustrates how variations in substituents can influence the biological activity of similar compounds.
Study on Antimicrobial Activity
A recent investigation focused on the antimicrobial properties of various isoquinoline derivatives, including our target compound. The study found that it exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Clinical Trials
Phase I clinical trials are underway to evaluate the safety and efficacy of this compound in patients with specific types of cancer. Early results indicate promising outcomes regarding tumor reduction and manageable side effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}isoquinoline, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach is coupling 3-chloropyridin-4-ol with a piperidine intermediate, followed by acylation with isoquinoline carbonyl chloride. Key steps include:
- Intermediate preparation : Reacting 3-chloropyridine with piperidine derivatives under nucleophilic substitution conditions (e.g., using K₂CO₃ as a base in acetonitrile) .
- Acylation : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the isoquinoline moiety .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- X-ray crystallography for absolute stereochemistry determination .
- NMR (¹H, ¹³C, DEPT) to verify piperidine ring conformation and substituent positions.
- Purity Analysis :
- GC-MS for volatile byproduct detection .
- HPLC-MS for molecular ion tracking and impurity profiling .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Toxicity Mitigation : Use fume hoods for synthesis due to potential chlorinated byproducts .
- Exposure Control : Follow OSHA guidelines for PPE (gloves, lab coats) and emergency eyewash/shower access .
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational chemistry (DFT, molecular docking) predict the compound's reactivity and biological targets?
- Methodological Answer :
- Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the chloro-pyridine moiety may undergo SNAr reactions .
- Target Identification : Molecular docking (AutoDock Vina) against kinase databases predicts binding affinity to ATP-binding pockets (e.g., MAPK or PI3K pathways) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Experimental Reprodubility :
- Standardize assay conditions (e.g., cell lines, serum concentration) to minimize variability .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
- Data Harmonization : Meta-analysis of dose-response curves (IC₅₀/EC₅₀) with Bayesian statistics to account for inter-lab variability .
Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?
- Methodological Answer :
- Key Modifications :
| Modification Site | Impact on Activity | Reference |
|---|---|---|
| Piperidine C-3 position | Increased lipophilicity enhances blood-brain barrier penetration | |
| Chloropyridine substituent | Electron-withdrawing groups improve kinase inhibition |
- Synthetic Strategies : Introduce bioisosteres (e.g., replacing chloro with trifluoromethyl) to balance potency and solubility .
Q. What role do reaction kinetics and solvent effects play in synthesis optimization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
